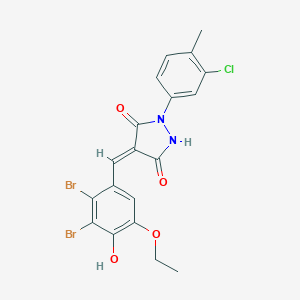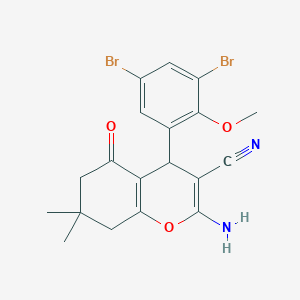![molecular formula C22H23Cl2N5O2S B301670 N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B301670.png)
N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it an ideal candidate for various research studies.
Mecanismo De Acción
The mechanism of action of N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide is that it has been shown to exhibit potent anti-inflammatory and anti-tumor properties. This makes it an ideal candidate for various research studies aimed at developing new drugs for the treatment of various diseases. However, one of the limitations of this compound is that it can be difficult to synthesize, which can limit its availability for research studies.
Direcciones Futuras
There are several future directions for research involving N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide. One possible direction is to investigate the potential of this compound in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to investigate the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide involves several steps. The first step involves the reaction of 2,5-dichloroaniline with ethyl 2-bromoacetate to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl acetate. The second step involves the reaction of 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl acetate with thiourea to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthiourea. The third step involves the reaction of 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthiourea with ethyl 2-bromoacetate to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthioethyl acetate. The fourth step involves the reaction of 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthioethyl acetate with hydrazine hydrate to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthioethyl hydrazide. The fifth step involves the reaction of 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthioethyl hydrazide with 3-methylbenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide has potential applications in the field of medicine. This compound has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C22H23Cl2N5O2S |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
N-[1-[5-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H23Cl2N5O2S/c1-4-29-20(14(3)25-21(31)15-7-5-6-13(2)10-15)27-28-22(29)32-12-19(30)26-18-11-16(23)8-9-17(18)24/h5-11,14H,4,12H2,1-3H3,(H,25,31)(H,26,30) |
Clave InChI |
JTFYEODJLBKAEI-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(C)NC(=O)C3=CC(=CC=C3)C |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(C)NC(=O)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
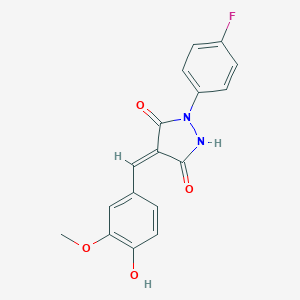

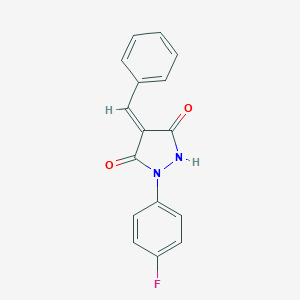

![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)
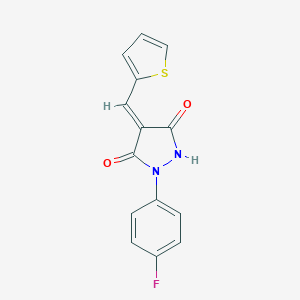
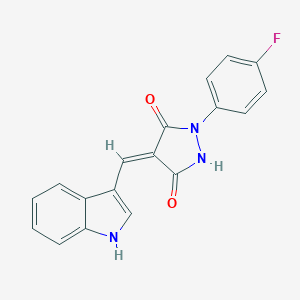
![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)
